4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide
Description
4-Bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene core substituted with a bromine atom at position 4 and a sulfonamide group linked to a pyridine ring at position 1. This compound belongs to a class of aromatic sulfonamides, which are notable for their structural diversity and applications in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents. The bromine substituent enhances electrophilic reactivity, while the pyridine moiety may contribute to hydrogen bonding or π-π stacking interactions in biological systems .
Properties
IUPAC Name |
4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2S/c16-13-8-9-14(12-6-2-1-5-11(12)13)21(19,20)18-15-7-3-4-10-17-15/h1-10H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJSAJYTELOADB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide typically involves the bromination of naphthalene derivatives followed by sulfonamide formation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom into the naphthalene ring. The subsequent reaction with pyridine-2-amine and a sulfonyl chloride derivative yields the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonamide formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are used under controlled conditions.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- Substituent Effects: Bromine at C4 (target compound) vs. amino groups (e.g., 4-amino-N-(pyrimidin-2-yl)benzene-1-sulfonamide) alters electronic properties, with bromine increasing electrophilicity for nucleophilic substitution reactions .
- Heterocyclic Moieties : Pyridine (target) vs. pyrimidine (e.g., ) or chromene () substituents influence binding specificity in biological targets.
Table 2: Physicochemical Data
Key Observations :
- Melting Points : Chromene-containing sulfonamides (e.g., Example 53) exhibit higher melting points (175–178°C) due to rigid, planar structures, whereas aliphatic derivatives (e.g., Compound 252) melt at lower temperatures (40–41°C) .
- Synthetic Yields : Yields for sulfonamide derivatives vary widely (28–34% in Examples 53 and 252), likely due to steric hindrance from bulky substituents .
Methodological Considerations
Crystallographic data for sulfonamides (e.g., ) are typically refined using SHELXL , while structural visualization employs WinGX/ORTEP . These tools ensure accurate determination of bond angles and torsional conformations critical for comparing molecular geometries.
Biological Activity
4-Bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide is an organic compound characterized by its unique structure, which includes a bromine atom, a pyridine ring, and a naphthalene sulfonamide group. This compound has garnered attention in scientific research for its potential biological activities, particularly in antimicrobial and anticancer applications.
The molecular formula of this compound is . Its synthesis typically involves bromination of naphthalene derivatives followed by sulfonamide formation, utilizing reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various microbial strains. The minimum inhibitory concentrations (MICs) for several tested pathogens are summarized in Table 1.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Escherichia coli | 125 |
| Klebsiella pneumoniae | 125 |
| Pseudomonas aeruginosa | 250 |
| Candida albicans | 62.5 |
| Saccharomyces cerevisiae | 31.25 |
The antimicrobial activity is attributed to the synergistic effects of the bromine atom and the sulfonamide group, enhancing the compound's binding affinity to bacterial targets .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have indicated that the compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . Further molecular docking studies suggest interactions with key proteins involved in cancer progression, although detailed pathways remain to be fully elucidated.
The mechanism of action for this compound involves its interaction with various enzymes and receptors within microbial and cancerous cells. The sulfonamide moiety is known to interfere with folate synthesis pathways in bacteria, while the bromine substitution may enhance reactivity with biological targets .
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Antimycobacterial Activity : In a comparative study with other sulfonamides, this compound exhibited significant activity against Mycobacterium tuberculosis, suggesting its potential as an antitubercular agent .
- Dual Action Against Cancer : A recent investigation into various sulfonamide derivatives revealed that this compound not only inhibited tumor cell proliferation but also induced apoptosis in cancer cells, marking it as a dual-action therapeutic candidate .
Research Findings
Recent studies have expanded on the biological activity of this compound:
- Antioxidant Properties : Some derivatives exhibit notable antioxidant activities, indicating that modifications to the core structure can enhance biological efficacy .
- Molecular Docking Studies : These studies have provided insights into how the compound interacts at a molecular level with target proteins, suggesting pathways for further research into its therapeutic applications .
Q & A
Q. Table 1. Key Spectral Data for this compound
| Technique | Diagnostic Features | Reference |
|---|---|---|
| H NMR (DMSO-d₆) | δ 8.21 (d, J=8.5 Hz, pyridine-H), δ 8.05–7.92 (m, naphthalene-H) | |
| HRMS (ESI+) | [M+H]⁺ m/z 393.0024 (C₁₅H₁₁BrN₂O₂S⁺; calc. 393.0021) | |
| X-ray Diffraction | Space group P2₁/c, bond angle C-S-N = 108.5° |
Q. Table 2. Optimization of Bromination Conditions
| Reagent | Solvent | Temp (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|
| NBS | CCl₄ | 80 | 62 | Moderate |
| Br₂ (1.1 eq) | AcOH | 25 | 78 | High |
| Br₂ + FeBr₃ | DCM | 0→25 | 85 | High |
| Conditions: 24 hr reaction, 1.0 eq substrate. DCM = dichloromethane . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
